2alpha-Hydroxy megestrol acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

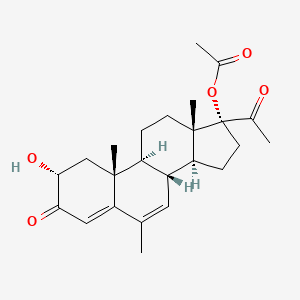

Structure

3D Structure

Properties

CAS No. |

18609-39-7 |

|---|---|

Molecular Formula |

C24H32O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2-hydroxy-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O5/c1-13-10-16-17(22(4)12-21(28)20(27)11-19(13)22)6-8-23(5)18(16)7-9-24(23,14(2)25)29-15(3)26/h10-11,16-18,21,28H,6-9,12H2,1-5H3/t16-,17+,18+,21-,22-,23+,24+/m1/s1 |

InChI Key |

MEVHWXXQXXEVIH-MXMIKBQFSA-N |

Isomeric SMILES |

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)[C@@H](C4)O)C)C)(C(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C(C4)O)C)C)(C(=O)C)OC(=O)C |

Origin of Product |

United States |

Contextualization Within Pregnane Steroids and Progestogen Chemistry

2alpha-Hydroxy megestrol (B1676162) acetate (B1210297) belongs to the pregnane (B1235032) class of steroids, which are characterized by a 21-carbon skeleton. Its foundational structure is derived from progesterone (B1679170), the primary endogenous progestogen. The parent compound, megestrol acetate, is chemically known as 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione. wikipedia.org It is a synthetic derivative of 17α-hydroxyprogesterone, featuring key modifications that enhance its progestational activity. wikipedia.org

The transformation into 2alpha-hydroxy megestrol acetate involves an enzymatic process known as hydroxylation, which introduces a hydroxyl (-OH) group at the second carbon atom (C2) in the alpha (α) orientation of the steroid's A-ring. This structural alteration is a common metabolic pathway for many steroids and significantly influences their chemical properties and biological interactions. wikipedia.orghres.ca The resulting molecule, while closely related to megestrol acetate, possesses a distinct chemical identity that affects how it interacts with biological systems. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | [(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2-hydroxy-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate lgcstandards.com |

| Molecular Formula | C₂₄H₃₂O₅ lgcstandards.com |

| Molecular Weight | 400.508 g/mol lgcstandards.com |

| Parent Compound | Megestrol Acetate wikipedia.org |

| Chemical Class | Pregnane Steroid, Progestogen wikipedia.orgnih.gov |

Historical Development of Megestrol Acetate Derivatives in Biomedical Research

The story of 2alpha-hydroxy megestrol (B1676162) acetate (B1210297) is intrinsically linked to the development of its parent compound. Megestrol acetate was first synthesized in 1959 and was introduced for medical use in 1963, initially as a component of oral contraceptives. wikipedia.orgebi.ac.uk It is considered a first-generation progestin. wikipedia.orgebi.ac.uk

Over the following decades, the therapeutic applications of megestrol acetate expanded significantly. It was approved for the treatment of endometrial cancer in 1971 and later for breast cancer. wikipedia.orgebi.ac.uk In 1993, the U.S. Food and Drug Administration (FDA) approved its use for treating anorexia, cachexia, and significant weight loss in patients with AIDS, capitalizing on its appetite-stimulating effects. ebi.ac.uknih.gov

Significance of 2alpha Hydroxylated Metabolites in Steroid Biology

Stereochemical Characterization of the 2alpha-Hydroxyl Moiety

The elucidation of this stereochemistry relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In studies of hydroxylated steroids, the chemical shifts and, more importantly, the coupling constants of the protons on the A-ring provide definitive evidence for the orientation of substituents. For a 2-alpha hydroxyl group, the proton at C-2 (H-2) would be in a beta (equatorial) position. The coupling constants between H-2 and the adjacent protons at C-1 would be characteristic of an axial-equatorial and equatorial-equatorial interaction, which are typically smaller in magnitude compared to axial-axial couplings.

The stereoselectivity of steroid hydroxylation is often governed by the enzymatic environment of cytochrome P450 enzymes. asm.org For many steroids, hydroxylation at the 2-alpha position is a common metabolic route. The definitive confirmation of the 2-alpha stereochemistry in this specific megestrol acetate derivative would ideally be achieved through detailed 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximities between protons, and by comparing the observed chemical shifts and coupling constants with those of known 2-alpha-hydroxylated steroids. mdpi.comrsc.org

Isomeric and Analogous Relationships with Parent Megestrol Acetate and Related Progestins

The introduction of a 2-alpha hydroxyl group creates a distinct isomeric relationship between 2alpha-hydroxy megestrol acetate and its parent compound, megestrol acetate. They are constitutional isomers, differing only in the presence of the hydroxyl group at the C-2 position. This seemingly minor modification leads to significant differences in their physicochemical properties and three-dimensional shapes.

Conformational Analysis:

In related steroid systems, the presence of axial substituents on the A-ring is known to affect its flexibility and preferred conformation. nih.gov While megestrol acetate itself has a methyl group at the 6-position, the addition of a 2-alpha hydroxyl group introduces further steric interactions that can impact the conformational equilibrium of the A-ring. This change in conformation can, in turn, affect how the molecule presents its functional groups for interaction with receptors.

Comparison with Related Progestins:

Megestrol acetate belongs to the class of 17-hydroxyprogesterone derivatives. colab.ws Other progestins in this class include medroxyprogesterone (B1676146) acetate and chlormadinone (B195047) acetate. colab.ws The structural modifications in these compounds, such as methylation or chlorination at the C-6 position, are designed to enhance their progestational activity and metabolic stability.

The hydroxylation at the 2-alpha position of megestrol acetate represents a metabolic transformation. The resulting compound can be compared to other hydroxylated progestins that have been studied. For instance, the hydroxylation of other steroids is a key metabolic step that often leads to compounds with altered biological activity or facilitates their elimination from the body. nih.gov

The relationship between this compound and its parent compound is analogous to that of other steroids and their hydroxylated metabolites. The addition of the polar hydroxyl group generally increases the water solubility of the molecule, which can affect its pharmacokinetic profile.

Below is a table summarizing the key structural features of this compound and its parent compound.

| Feature | Megestrol Acetate | This compound |

| Chemical Formula | C24H32O4 | C24H32O5 |

| Molecular Weight | 384.51 g/mol | 400.51 g/mol |

| A-Ring Substituents | 6-methyl | 2-alpha-hydroxy, 6-methyl |

| Stereochemistry at C-2 | Not applicable | Alpha (axial hydroxyl group) |

Enzymatic Formation of this compound from Precursors

The formation of hydroxylated metabolites of megestrol acetate, including the 2-alpha hydroxy derivative, is a multi-step process involving specific enzyme families.

The initial and rate-limiting step in the formation of this compound from its parent compound, megestrol acetate (MA), is oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. nih.govresearchgate.netnih.gov

Research using human liver microsomes (HLMs) and recombinant P450 enzymes has identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of megestrol acetate. nih.govresearchgate.nettandfonline.com At a substrate concentration of 62 μM, both CYP3A4 and CYP3A5 contribute to this process; however, at a lower concentration of 28 μM, CYP3A4 is the sole enzyme involved in the formation of the hydroxylated metabolites. nih.govresearchgate.nettandfonline.comnih.gov These oxidative reactions lead to the formation of two principal alcohol metabolites. nih.govresearchgate.nettandfonline.com The critical role of the CYP3A subfamily is further confirmed by inhibition studies, where the use of CYP3A-specific inhibitors like ketoconazole (B1673606) and troleandomycin (B1681591) resulted in over 93% inhibition of metabolite formation in human liver microsomes. nih.gov

Furthermore, megestrol acetate itself has been identified as a specific inducer of CYP3A4, acting through the human pregnane (B1235032) X receptor (hPXR). nih.govresearchgate.net This induction can significantly increase the levels and activity of CYP3A4, potentially influencing its own metabolism and that of other co-administered drugs that are substrates for this enzyme. nih.govresearchgate.net

Following phase 1 oxidative hydroxylation, megestrol acetate and its hydroxylated metabolites, including this compound, undergo phase 2 conjugation, primarily through glucuronidation. nih.govhpra.ieoncostrol.com This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and converts the metabolites into more water-soluble compounds, facilitating their excretion. nih.govnih.gov

Studies have shown that after oxidation, the hydroxylated metabolites are converted into two secondary glucuronides (termed MG1 and MG2). nih.govresearchgate.nettandfonline.com A screening of various UGT isoforms revealed that UGT2B17 is a key enzyme responsible for the formation of both glucuronides. nih.govresearchgate.nettandfonline.com Other isoforms, including UGT1A3, UGT1A8, and UGT1A9, also contribute to the formation of both glucuronide conjugates. nih.gov Additionally, UGT1A1, UGT2B7, UGT2B10, and UGT2B15 are involved in the formation of the first glucuronide, MG1. nih.gov These glucuronide conjugates are the primary forms identified in urine. hres.cahpra.ieoncostrol.com

Metabolic Fate and Excretion Profiles in Preclinical Models

In humans, the primary route for the elimination of megestrol acetate and its metabolites is through urine. oncostrol.comnih.gov Following oral administration, the total recovered radioactivity ranges from approximately 83% to 95%. hpra.iefda.gov Urinary excretion accounts for the majority of this, ranging from 56.5% to 78.4%, while fecal excretion accounts for about 7.7% to 30.3%. oncostrol.comnih.gov The hydroxylated metabolites, found as glucuronide conjugates, represent about 5-8% of the administered dose that is excreted. hpra.ieoncostrol.comfda.gov

Comparative Metabolism Across Diverse Biological Systems and Species

The metabolism of megestrol acetate shows notable differences across various species.

Humans: As detailed above, metabolism proceeds via hydroxylation (catalyzed by CYP3A4/5) and subsequent glucuronidation (catalyzed by UGT2B17 and others). nih.govhpra.ie

Rabbits: The principal route of metabolic excretion is urinary, and the major metabolites identified are the 2-alpha-hydroxy-6-hydroxymethyl and 6-hydroxymethyl derivatives. hpra.ie

Dogs: In contrast to humans and rabbits, megestrol acetate metabolites are primarily excreted in the feces. hpra.ie

Rats: Studies investigating genotoxicity have shown that megestrol acetate induces DNA repair in the liver of female rats, suggesting a species- and sex-dependent metabolic activation to reactive species. nih.gov This contrasts with findings in human hepatocytes, where such effects are not consistently observed, pointing to significant inter-species differences in metabolic pathways. nih.gov

Biological Activity and Pharmacological Relevance of Oxidative Metabolites

The oxidative metabolites of megestrol acetate, including the 2-alpha hydroxy derivative, exhibit a distinct pharmacological profile compared to the parent compound. While megestrol acetate itself shows activity at the progesterone (PR), androgen (AR), and glucocorticoid (GR) receptors, its oxidative metabolites (referred to as M1 and M2 in research studies) have a more selective action. nih.govresearchgate.nettandfonline.comnih.gov

Both major oxidative metabolites retain significant pharmacological activity at the progesterone receptor (PR). nih.govresearchgate.nettandfonline.comnih.gov However, they demonstrate no significant effect at the androgen receptor (AR) or the glucocorticoid receptor (GR). nih.govresearchgate.nettandfonline.com This indicates that the hydroxylation at the 2-alpha position and other sites leads to a loss of androgenic and glucocorticoid effects while preserving progestational activity.

Molecular and Cellular Mechanisms of Action in Research Models

Steroid Receptor Binding and Functional Modulation

The interaction of 2α-hydroxy megestrol (B1676162) acetate (B1210297) with steroid receptors is fundamental to its cellular effects. As a derivative of megestrol acetate, it is understood to engage with several key nuclear receptors, thereby modulating a range of physiological and pathological processes.

Progesterone (B1679170) Receptor (PR) Agonism and Ligand-Dependent Signaling

Megestrol acetate, and by extension its metabolites, functions as an agonist at the progesterone receptor (PR). wikipedia.orgpatsnap.com This interaction mimics the effects of the natural hormone progesterone. pharmacompass.com Upon binding to the PR, the receptor-ligand complex is believed to translocate to the cell nucleus. cancer.gov In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to an alteration in protein synthesis that modulates cellular processes. patsnap.comcancer.gov The progestational activity of megestrol acetate is considered potent. hpra.iehpra.ie In endometrial cancer cells, this PR-mediated signaling can lead to the induction of cellular senescence, a state of irreversible cell growth arrest, through pathways involving the tumor suppressor protein FOXO1 and the cell cycle inhibitor p21. nih.gov

Glucocorticoid Receptor (GR) Interactions and Signal Transduction Pathways

Megestrol acetate exhibits a slight but significant glucocorticoid effect. hpra.iehpra.ie This is attributed to its ability to bind to and activate the glucocorticoid receptor (GR). hres.ca This interaction can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov In certain cellular contexts, such as adipose-derived stem cells, the effects of megestrol acetate on proliferation, migration, and differentiation have been shown to be mediated through GR phosphorylation. nih.gov The activation of GR can also contribute to the regulation of various genes and metabolic processes. patsnap.com While megestrol acetate can activate GR, it is not a pure glucocorticoid and its activity in this regard is considered weak compared to dedicated glucocorticoid drugs. droracle.ai

Regulation of Gene Expression and Protein Synthesis

As a downstream consequence of its interaction with steroid receptors, 2α-hydroxy megestrol acetate, through the actions of its parent compound, modulates the expression of a wide array of genes and subsequently alters protein synthesis. This regulation is cell-type and context-dependent.

In hormone-sensitive cancer cells, the activation of the progesterone receptor by megestrol acetate can lead to the regulation of genes involved in cell growth and differentiation, often resulting in an inhibition of proliferation. patsnap.com For instance, in endometrial cancer cells, megestrol acetate has been shown to downregulate the expression of cyclin D1, a key protein for cell cycle progression, while upregulating the expression of the cell cycle inhibitors p21 and p16, which are hallmarks of cellular senescence. nih.gov In breast cancer, progestins can reprogram the estrogen receptor (ER) genomic binding landscape, directing it towards genes associated with cell differentiation and death. bioscientifica.com

Furthermore, the interaction with the glucocorticoid receptor can influence the expression of genes involved in inflammation and metabolism. patsnap.com The anti-androgenic effects also stem from the modulation of androgen-regulated gene expression.

Influence on Cellular Processes in Vitro

The molecular interactions of 2α-hydroxy megestrol acetate, inferred from megestrol acetate studies, translate into observable effects on cellular behavior in laboratory models.

Modulation of Cell Proliferation and Differentiation

Megestrol acetate has been demonstrated to directly influence the proliferation and differentiation of various cell types in vitro. In cancer cell lines, such as the hepatocellular carcinoma cell line HepG2, megestrol acetate has been shown to inhibit cell growth in a dose- and time-dependent manner, inducing G1 cell cycle arrest and apoptosis. nih.gov Similarly, in endometrial cancer cells, it reduces proliferation and induces senescence. nih.gov

Conversely, in other cell types like adipose-derived stem cells, megestrol acetate has been found to increase proliferation and migration. nih.gov It also enhances the adipogenic differentiation of these cells, a process that is mediated through the glucocorticoid receptor. nih.gov This highlights the context-dependent nature of the compound's effects on cellular processes.

Neuroendocrine Pathway Regulation in Experimental Systems

The parent compound, megestrol acetate, is known to exert significant effects on the neuroendocrine system. It can suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, an action attributed to its progestogenic activity. nih.govcancer.gov This antigonadotropic effect is a key aspect of its therapeutic action in certain contexts. wikipedia.org Furthermore, megestrol acetate's appetite-stimulating effects are thought to be partially mediated by neuropeptide Y, a potent central appetite stimulant. nih.gov

Interactions with Key Enzymes in Steroid Homeostasis

The metabolic pathway of megestrol acetate involves key enzymes in steroid homeostasis. The formation of its hydroxylated metabolites, including 2alpha-Hydroxy megestrol acetate, is primarily carried out by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. tandfonline.comnih.govresearchgate.net Following this oxidative step, these metabolites can undergo further conversion into secondary glucuronides, a reaction facilitated by enzymes such as UGT2B17. tandfonline.comnih.gov

Table 1: Formation and Pharmacological Activity of this compound

| Characteristic | Description | Source |

| Parent Compound | Megestrol Acetate | tandfonline.comnih.govresearchgate.net |

| Metabolite | This compound | tandfonline.comnih.govresearchgate.net |

| Metabolizing Enzymes | CYP3A4, CYP3A5 | tandfonline.comnih.govresearchgate.net |

| Further Metabolism | Glucuronidation by UGT2B17 | tandfonline.comnih.gov |

| Progesterone Receptor (PR) Activity | Significant | tandfonline.comnih.govresearchgate.net |

| Androgen Receptor (AR) Activity | Not significant | tandfonline.comnih.govresearchgate.net |

| Glucocorticoid Receptor (GR) Activity | Not significant | tandfonline.comnih.govresearchgate.net |

Immunomodulatory Effects and Cytokine Pathway Modulation

The immunomodulatory properties of megestrol acetate have been noted, with some research suggesting it possesses anti-inflammatory and glucocorticoid-like effects. nih.gov It is believed that megestrol acetate may alter metabolic pathways by interfering with the production or action of inflammatory mediators. drugbank.com The appetite-stimulating and weight-gain effects of megestrol acetate in conditions like cancer-related cachexia are thought to involve antagonism of the metabolic effects of principal catabolic cytokines. nih.gov

Specific research into the immunomodulatory effects and cytokine pathway modulation by this compound as an isolated compound is not well-documented. However, given that the parent compound's effects are linked to its interaction with various steroid receptors, the selective progesterone receptor activity of this compound suggests its immunomodulatory actions, if any, would be mediated through this specific pathway. tandfonline.comnih.govresearchgate.net This could potentially lead to a more targeted immunomodulatory response compared to the broader activity of megestrol acetate. Further investigation is necessary to delineate the precise role of this metabolite in modulating immune and cytokine pathways.

Preclinical Pharmacological Characterization

Animal Model Investigations for Mechanistic Insight

Animal models provide a more complex biological system to study the effects of a compound on a whole organism. While specific in vivo studies focusing solely on the administration of 2alpha-Hydroxy megestrol (B1676162) acetate (B1210297) are limited in publicly available literature, the metabolism of megestrol acetate has been investigated in preclinical species.

The systemic effects of 2alpha-Hydroxy megestrol acetate are likely to be related to its progestogenic activity. In humans and various animal models, megestrol acetate is known to have antigonadotropic effects, which lead to the suppression of endogenous sex hormones. wikipedia.orghpra.ie As a progestin, this compound would be expected to contribute to these effects.

In preclinical studies with megestrol acetate, effects on various organs and tissues have been observed. For instance, in female rats, administration of megestrol acetate has been associated with effects on the uterus. hpra.ie Given its progesterone (B1679170) receptor agonism, this compound would be expected to exert effects on progesterone-responsive tissues such as the endometrium, mammary glands, and the pituitary gland. However, without direct in vivo studies of the isolated metabolite, these remain theoretical effects based on its in vitro receptor profile.

Comparative Preclinical Efficacy Studies with Parental Compounds

The preclinical data allows for a comparative assessment of the efficacy of this compound relative to its parent compound, megestrol acetate. The most striking difference lies in their receptor selectivity.

As established in receptor transactivation assays, both megestrol acetate and this compound are effective agonists of the progesterone receptor. nih.govtandfonline.comresearchgate.net However, megestrol acetate's activity extends to the androgen and glucocorticoid receptors, whereas this compound is selective for the progesterone receptor. nih.govtandfonline.comresearchgate.net

This difference in receptor engagement has significant implications for their potential therapeutic effects and side-effect profiles. The glucocorticoid activity of megestrol acetate is thought to contribute to some of its metabolic effects. wikipedia.org The lack of such activity in this compound suggests that this metabolite may not share these particular effects. Similarly, the absence of androgen receptor activity differentiates it from its parent compound.

Table 2: Comparative Preclinical Efficacy Profile

| Feature | This compound | Megestrol Acetate |

| Primary Target | Progesterone Receptor | Progesterone, Androgen, and Glucocorticoid Receptors |

| Progestogenic Efficacy | Significant | Significant |

| Androgenic Activity | Absent | Present |

| Glucocorticoid Activity | Absent | Present |

This table provides a qualitative comparison based on available preclinical data. nih.govtandfonline.comresearchgate.netwikipedia.org

Advanced Analytical Methodologies for Scientific Research

High-Resolution Separation Techniques for Identification and Quantification

High-resolution separation techniques are fundamental for isolating and quantifying 2alpha-Hydroxy megestrol (B1676162) acetate (B1210297) from complex biological matrices and in the presence of related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of 2alpha-Hydroxy megestrol acetate. This technique offers high selectivity by separating the analyte from other metabolites and endogenous components based on its chromatographic behavior and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. nih.govnih.gov

Several validated LC-MS/MS methods have been developed for the determination of megestrol acetate and its metabolites in human plasma. nih.govnih.gov These methods often involve a simple one-step liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 column. nih.gov The use of electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode enhances sensitivity and specificity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov For instance, the transition for megestrol acetate is often monitored at m/z 385.5 → 267.1. nih.gov

The lower limit of quantification (LLOQ) for these methods can reach as low as 1 ng/mL, with a linear range extending to 2000 ng/mL, demonstrating the high sensitivity of the technique. nih.gov The precision and accuracy of these methods are typically high, with relative standard deviations (RSD) and relative errors (RE) well within acceptable limits. nih.gov

Below is an interactive data table summarizing typical parameters for LC-MS/MS analysis of megestrol acetate and its metabolites:

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids, including metabolites of megestrol acetate. fda.govnih.govfda.gov While LC-MS is often preferred for its direct compatibility with biological fluids, GC-MS can provide excellent separation and sensitivity, particularly for volatile or derivatized analytes. rivm.nl However, the thermolability of some steroids can be a challenge, potentially causing peak broadening or degradation during analysis. pharmjournal.ru

For the analysis of gestagens like megestrol acetate and its metabolites, GC-MS methods have been developed, often requiring derivatization to improve volatility and chromatographic properties. rivm.nl These methods are highly specific and can yield equivalent concentration results to HPLC for the parent compound. fda.govnih.govfda.gov

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Structural Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of metabolites like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules. In the context of megestrol acetate metabolism, NMR has been instrumental in identifying the sites of hydroxylation. nih.gov By comparing the NMR spectra of the parent compound with its metabolites, researchers can pinpoint the exact location of the newly introduced hydroxyl group. For instance, the conversion of a methyl group to an alcohol can be clearly observed through changes in the NMR spectrum. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed information about the connectivity of atoms within the molecule, confirming the structure of metabolites like this compound. nih.gov

Other spectroscopic techniques, such as infrared (IR) and ultraviolet (UV) spectroscopy, have also been used in the characterization of megestrol acetate metabolites. nih.gov These methods provide complementary information about the functional groups present in the molecule.

Bioanalytical Method Development and Validation for Biological Matrices

The development and validation of bioanalytical methods are critical to ensure the reliability and accuracy of data obtained from biological samples such as plasma, urine, and tissue. nih.govnih.govmdpi.com

A typical bioanalytical method for this compound involves several key steps:

Sample Preparation: This often includes protein precipitation or liquid-liquid extraction to isolate the analyte from the complex biological matrix. nih.govdovepress.com

Chromatographic Separation: A robust HPLC or LC-MS/MS method is developed to separate the analyte from endogenous interferences and other metabolites. nih.govrjptonline.org

Detection: A sensitive and selective detector, such as a mass spectrometer or a UV detector, is used for quantification. nih.govrjptonline.org

Validation of the bioanalytical method is performed according to international guidelines and typically includes the assessment of the following parameters: nih.govmdpi.com

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. nih.gov

Linearity: The range of concentrations over which the method provides a linear response. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process. rjptonline.org

Matrix Effect: The influence of the biological matrix on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

An example of a validated HPLC method for megestrol acetate residue analysis demonstrated linearity in the concentration range of 0.03-15 µg/ml, with a precision (RSD) of 1% and recovery greater than 90%. rjptonline.org

Impurity Profiling and Characterization in Synthesis and Metabolic Studies

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the quality and safety of drug substances. researchgate.net In the context of megestrol acetate, several related impurities have been identified and characterized from the residual mother liquor of its synthesis. nih.gov

The structures of these impurities are typically established using spectroscopic methods, including NMR and mass spectrometry. nih.gov Some of the identified impurities include:

17alpha-acetoxy-2,6-dimethylpregna-1,4,6-triene-3,20-dione nih.gov

17alpha-acetoxy-2alpha,6-dimethylpregna-4,6-diene-3,20-dione nih.gov

17alpha-acetoxy-6alpha-methoxylmethylpregna-4-ene-3,20-dione nih.gov

Understanding the impurity profile is not only important for quality control of the active pharmaceutical ingredient but also for metabolic studies, as some impurities may also be metabolites or could interfere with the analysis of metabolites.

The following table lists the compound names mentioned in this article:

Synthetic Chemistry and Derivatization in Academic Context

Synthetic Pathways for 2alpha-Hydroxy Megestrol (B1676162) Acetate (B1210297) and Stereoisomers

The synthesis of 2α-hydroxy megestrol acetate is not commonly pursued as a primary target in large-scale chemical manufacturing. Instead, its preparation is often a result of metabolic processes or specialized laboratory-scale syntheses aimed at producing analytical standards or for biological testing. The primary routes to obtaining this compound involve biotransformation of megestrol acetate and stereoselective chemical synthesis.

Biotransformation and Microbial Hydroxylation:

The most documented method for the formation of 2α-hydroxy megestrol acetate is through the metabolism of megestrol acetate. In vivo and in vitro studies have shown that megestrol acetate undergoes hydroxylation at various positions, with the 2α-position being one of the key sites. hres.ca This metabolic conversion is typically carried out by cytochrome P450 enzymes in the liver.

In a laboratory setting, microbial hydroxylation offers a powerful tool for the stereoselective synthesis of steroid metabolites. Various microorganisms, particularly fungi, are known to hydroxylate steroid skeletons with high regio- and stereoselectivity. rsc.org For instance, studies on the biotransformation of other steroid compounds like cyproterone (B1669671) acetate and drospirenone (B1670955) in agricultural soils have demonstrated that hydroxylation is a significant transformation pathway. nih.gov While specific studies detailing the microbial hydroxylation of megestrol acetate to its 2α-hydroxy derivative are not abundant in publicly available literature, the established precedent with other steroids suggests this is a viable and potentially efficient synthetic strategy. The general process involves incubating the parent steroid with a selected microbial culture and then extracting and purifying the hydroxylated products.

Chemical Synthesis:

Chemical synthesis of 2α-hydroxy steroids presents challenges due to the need for high stereoselectivity. Direct hydroxylation of the steroid nucleus can lead to a mixture of isomers. However, methods for the stereoselective synthesis of 2-hydroxy steroids have been developed. For example, the synthesis of 2α- and 2β-hydroxy derivatives of aldosterone (B195564) has been achieved chemically. nih.gov Research into the synthesis and transannular cyclization of 2α-hydroxy-5β-cholestane has also contributed to the understanding of functionalization at the C-2 position of the steroid nucleus. nih.gov

A potential, though not explicitly documented, chemical pathway to 2α-hydroxy megestrol acetate could involve the modification of existing megestrol acetate synthesis routes. For example, the identification of "17alpha-acetoxy-2alpha,6-dimethylpregna-4,6-diene-3,20-dione" as an impurity in megestrol acetate production suggests that conditions could be optimized to favor the formation of the 2α-hydroxy derivative. researchgate.net

Stereoisomers:

The stereochemistry at the 2-position is crucial for the biological activity of the molecule. The synthesis of specific stereoisomers, such as the 2β-hydroxy epimer, would require different synthetic strategies. Stereoselective reduction of a 2-keto precursor or the use of chiral directing groups are common approaches in steroid chemistry to achieve the desired stereochemical outcome. The development of stereoselective synthetic methods is an active area of research in organic chemistry. elsevierpure.comyoutube.comnih.gov

Synthesis of Radiolabeled and Stable Isotope Analogs for Metabolic Tracing

The study of the metabolic fate of drugs and their metabolites relies heavily on the use of isotopically labeled compounds. Both radiolabeled and stable isotope-labeled analogs of 2α-hydroxy megestrol acetate are valuable tools for in vitro and in vivo metabolic tracing studies.

Synthesis of Stable Isotope-Labeled Analogs:

Deuterium-labeled analogs are commonly used as internal standards in quantitative analysis by mass spectrometry. The synthesis of deuterium-labeled ([²H₃]) megestrol acetate has been reported, providing a template for how its hydroxylated metabolites could be similarly labeled. psu.edursc.org

A common strategy involves introducing the deuterium (B1214612) label at a position that is not susceptible to metabolic loss. For megestrol acetate, the 6-methyl group is a suitable site for deuteration. The synthesis of [²H₃]megestrol acetate has been achieved through the following general steps:

Opening of an epoxide ring in a precursor molecule using [²H₃]methyl magnesium iodide.

Further chemical modifications to yield [²H₃]medroxyprogesterone acetate.

Oxidation of [²H₃]medroxyprogesterone acetate to introduce the double bond at the C6-C7 position, resulting in [²H₃]megestrol acetate. psu.edursc.org

This labeled megestrol acetate can then be used in metabolic studies to produce [²H₃]-2α-hydroxy megestrol acetate, which can be identified and quantified by mass spectrometry.

Synthesis of Radiolabeled Analogs:

Radiolabeled compounds, typically with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), are used to track the distribution, metabolism, and excretion of a drug. While specific syntheses of radiolabeled 2α-hydroxy megestrol acetate are not detailed in the available literature, the general approaches for radiolabeling steroids are well-established. These methods often involve the introduction of the radioisotope in the final steps of the synthesis to maximize the specific activity of the product and to minimize handling of radioactive materials.

| Labeled Analog | Isotope | Precursor | Key Reagent | Reference |

| [²H₃]Megestrol Acetate | Deuterium (²H) | 5β,6β-epoxy-17α-hydroxypregnane-3,20-dione 3,20-bis(ethyleneketal) | [²H₃]Methyl magnesium iodide | psu.edursc.org |

Research into Novel Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve synthesizing a series of related compounds (analogs or derivatives) and evaluating their biological activity to understand which structural features are important for the desired effect. For 2α-hydroxy megestrol acetate, such studies would aim to explore how modifications to its structure affect its progestogenic, anti-androgenic, or other hormonal activities.

While specific, extensive SAR studies focused solely on 2α-hydroxy megestrol acetate are not widely published, research on related progestins provides a framework for potential derivatization strategies. The binding affinities of medroxyprogesterone (B1676146) acetate and its analogues to various steroid receptors have been investigated, revealing that structural modifications can significantly alter receptor binding and subsequent biological activity. nih.gov

Potential modifications to the 2α-hydroxy megestrol acetate structure for SAR studies could include:

Modification of the 2α-hydroxy group: Esterification or etherification of the hydroxyl group could alter the compound's polarity, metabolic stability, and receptor binding affinity.

Alterations at the 6-position: Modifying the 6-methyl group to other alkyl or functional groups could influence the conformation of the A-ring and its interaction with receptors.

Changes to the 17α-acetate group: Hydrolysis to the 17α-hydroxy derivative or esterification with different acids could impact the compound's pharmacokinetic properties.

Introduction of other functional groups: Adding substituents at other positions on the steroid skeleton could lead to novel activities or enhanced selectivity for specific receptors.

Future Directions and Translational Research Perspectives

Elucidation of Undiscovered Molecular Targets and Signaling Networks

A primary future direction is the detailed characterization of the molecular interactions of 2alpha-Hydroxy megestrol (B1676162) acetate (B1210297). Megestrol acetate itself is known to interact with progesterone (B1679170) (PR), androgen (AR), and glucocorticoid (GR) receptors. nih.govwikipedia.org A pivotal in vitro study investigating the oxidative metabolites of megestrol acetate, referred to as M1 and M2 (hydroxylated metabolites or alcohols), revealed a differentiated pharmacological profile. nih.govtandfonline.comresearchgate.netnih.gov

The study demonstrated that while the parent compound, megestrol acetate, shows activity at the PR, AR, and GR, the oxidative metabolites M1 and M2 exhibited significant pharmacological activity primarily on the progesterone receptor. nih.govtandfonline.com This suggests a more selective action for these metabolites compared to the parent drug. Future research should aim to confirm the precise identity of these metabolites, including 2alpha-Hydroxy megestrol acetate, and expand upon these findings to map their complete signaling network. Investigating downstream targets beyond the primary receptors will be essential. For instance, megestrol acetate is known to influence neuropeptide Y and down-regulate pro-inflammatory cytokines like TNF-alpha and IL-6, which could be a mechanism for its appetite-stimulating effects. researchgate.net Determining whether this compound shares or diverges from these pathways is a critical unanswered question.

Table 1: Comparative Receptor Activity of Megestrol Acetate and its Oxidative Metabolites

| Compound | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity | Glucocorticoid Receptor (GR) Activity |

|---|---|---|---|

| Megestrol Acetate (MA) | Significant | Significant | Significant |

| Oxidative Metabolites (M1, M2) | Significant | Not Significant | Not Significant |

Data sourced from in vitro studies on the pharmacological activity of megestrol acetate and its metabolites. nih.govtandfonline.com

Development of Advanced Preclinical Models for Mechanistic Investigation

To dissect the specific biological functions of this compound, the development and application of advanced preclinical models are indispensable. Research on the parent compound, megestrol acetate, has utilized a variety of models, including cancer cell lines such as HepG2 (hepatocellular carcinoma), NCI-H295R, MUC-1 (adrenocortical carcinoma), and in vivo models like nude mice and the zebrafish (Danio rerio) embryo. aacrjournals.orgnih.govsemanticscholar.org

Future studies should employ these established models to specifically assess the effects of isolated this compound. For example, using CRISPR-Cas9 gene-editing technology in relevant cell lines to knock out specific receptors (e.g., PR) could clarify the metabolite's precise mechanism of action. Furthermore, the creation of organoid cultures from patient-derived tissues would offer a more physiologically relevant system to study the compound's impact in a three-dimensional context that better mimics human tumors. In vivo studies using xenograft models with these modified cells could then provide critical data on the metabolite's effect on tumor growth and metastasis.

Application of Omics Technologies to Comprehend Biological Impacts

The full biological impact of this compound can be comprehensively understood through the application of high-throughput "omics" technologies. While such studies on this specific metabolite are currently lacking, the groundwork has been laid by research on its parent compound. The CellMinerCDB database, for instance, contains pharmacogenomics data for megestrol acetate, which can be a starting point for comparative analyses. nih.gov

Future research should involve a multi-omics approach to profile the effects of this compound:

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) of cells or tissues treated with the metabolite can reveal its influence on global gene expression and identify regulated pathways.

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of the metabolite's activity.

Metabolomics: Analyzing the metabolome of treated cells can uncover alterations in metabolic pathways, which is particularly relevant given the use of megestrol acetate in cachexia. mdpi.com

Integrating these omics datasets will be key to building a holistic picture of the biological role of this compound and identifying potential biomarkers of its activity.

Strategic Design of Next-Generation Steroid Modulators

A deeper understanding of the structure-activity relationship of this compound can inform the strategic design of novel, more selective steroid modulators. The presence and orientation of the hydroxyl group at the 2-alpha position likely influences its binding affinity and selectivity for the progesterone receptor over the androgen and glucocorticoid receptors. nih.govtandfonline.com

Future drug design efforts could leverage this structural information. For example, synthetic chemistry approaches could be used to create a library of analogs based on the this compound scaffold. nih.gov By modifying functional groups at various positions, it may be possible to enhance potency for the progesterone receptor while completely eliminating any residual affinity for other steroid receptors. This could lead to the development of next-generation progestins with improved therapeutic indices and fewer off-target effects. Computational modeling and in silico docking studies could further refine the design of these novel compounds before their synthesis and preclinical testing. researchgate.net

Q & A

Q. What experimental designs are most robust for evaluating megestrol acetate’s effects on cancer-associated cachexia?

Randomized, double-blind, placebo-controlled trials (RCTs) with cross-over designs are widely employed to minimize bias. For example, a 15-day cross-over trial (MA vs. placebo) used visual analog scales (VAS) to assess appetite and weight changes, ensuring intra-patient comparisons . Multicenter prospective studies (e.g., 6-month trials in dialysis patients) enhance generalizability by including diverse cohorts . Key considerations include standardized dosing (160–1,280 mg/day) and stratification by baseline nutritional status .

Q. What are the primary endpoints in clinical trials assessing megestrol acetate’s efficacy?

Primary endpoints include:

- Appetite improvement : Measured via VAS scores (0–100 mm) at fixed intervals .

- Non-fluid weight gain : ≥15 lb increase over baseline, validated by dual-energy x-ray absorptiometry (DEXA) to distinguish fat/muscle mass .

- Caloric intake : 48-hour dietary logs or direct measurement . Secondary endpoints include quality of life (QoL) metrics and serum albumin levels .

Q. How are standard dosages (160–800 mg/day) justified in clinical protocols?

Dose selection balances efficacy and safety:

- 160 mg/day: Derived from early trials showing appetite stimulation with minimal edema .

- 800 mg/day: Phase III trials demonstrated superior weight gain (16% of patients) and reduced nausea compared to placebo . Dose escalation studies (up to 1,280 mg/day) confirmed a linear dose-response relationship for appetite, supporting lower doses for initial therapy .

Advanced Research Questions

Q. How do contradictory findings regarding megestrol acetate’s impact on survival influence trial design?

Meta-analyses report conflicting survival outcomes:

- A 2013 Cochrane review found a risk ratio of 1.42 (p<0.05) for early mortality in MA-treated patients, possibly due to disease severity or short follow-up .

- Conversely, breast cancer trials showed survival advantages (22.4 vs. 16.5 months) with high-dose MA . To resolve contradictions, future trials should prioritize survival as a primary endpoint, stratify by disease stage, and extend follow-up periods .

Q. What methodologies quantify body composition changes during megestrol acetate-induced weight gain?

- DEXA : Measures adipose tissue vs. lean mass (e.g., 2.1–16.5 kg gains primarily from fat) .

- Tritiated water dilution : Estimates total body water to differentiate fluid retention from true mass gain . These methods clarify that MA-induced weight gain is predominantly adipose tissue, not muscle, informing nutritional intervention strategies .

Q. How do formulation differences (e.g., nanocrystal vs. micronized) affect pharmacokinetics and clinical outcomes?

Nanocrystal formulations improve bioavailability and reduce food effects compared to micronized versions (e.g., Megace® OS). Enhanced systemic exposure supports consistent efficacy in cachexia, particularly in patients with erratic food intake . Pharmacokinetic studies using liquid chromatography (e.g., USP methods) validate these differences .

Q. What statistical approaches address heterogeneity in megestrol acetate’s QoL outcomes?

Meta-regression and subgroup analyses are critical for heterogeneous QoL data. For example, a 2023 Cochrane review used random-effects models to pool QoL outcomes, revealing variability linked to dosing and patient demographics . Sensitivity analyses excluding low-quality studies further refine interpretations .

Q. How does megestrol acetate’s safety profile compare to dexamethasone in appetite stimulation?

- MA : Higher deep venous thrombosis risk (5% vs. 1%) but fewer corticosteroid toxicities (e.g., hyperglycemia) .

- Dexamethasone : Greater discontinuation rates (36% vs. 25%) due to insomnia and myopathy . Toxicity-driven discontinuation rates and comorbidity profiles (e.g., diabetes) should guide agent selection .

Methodological Considerations

- Chromatographic analysis : USP guidelines specify HPLC with system suitability criteria (e.g., resolution ≥1.5 between MA and related compounds) .

- Dose-response modeling : Logistic regression identifies thresholds for appetite improvement (e.g., 480 mg/day optimal for caloric intake) .

- Adverse event monitoring : Proactive screening for thrombosis (Doppler ultrasound) and fluid retention (bioimpedance) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.